

Cross-referencing dibenzyl oxalate spectral data with literature values

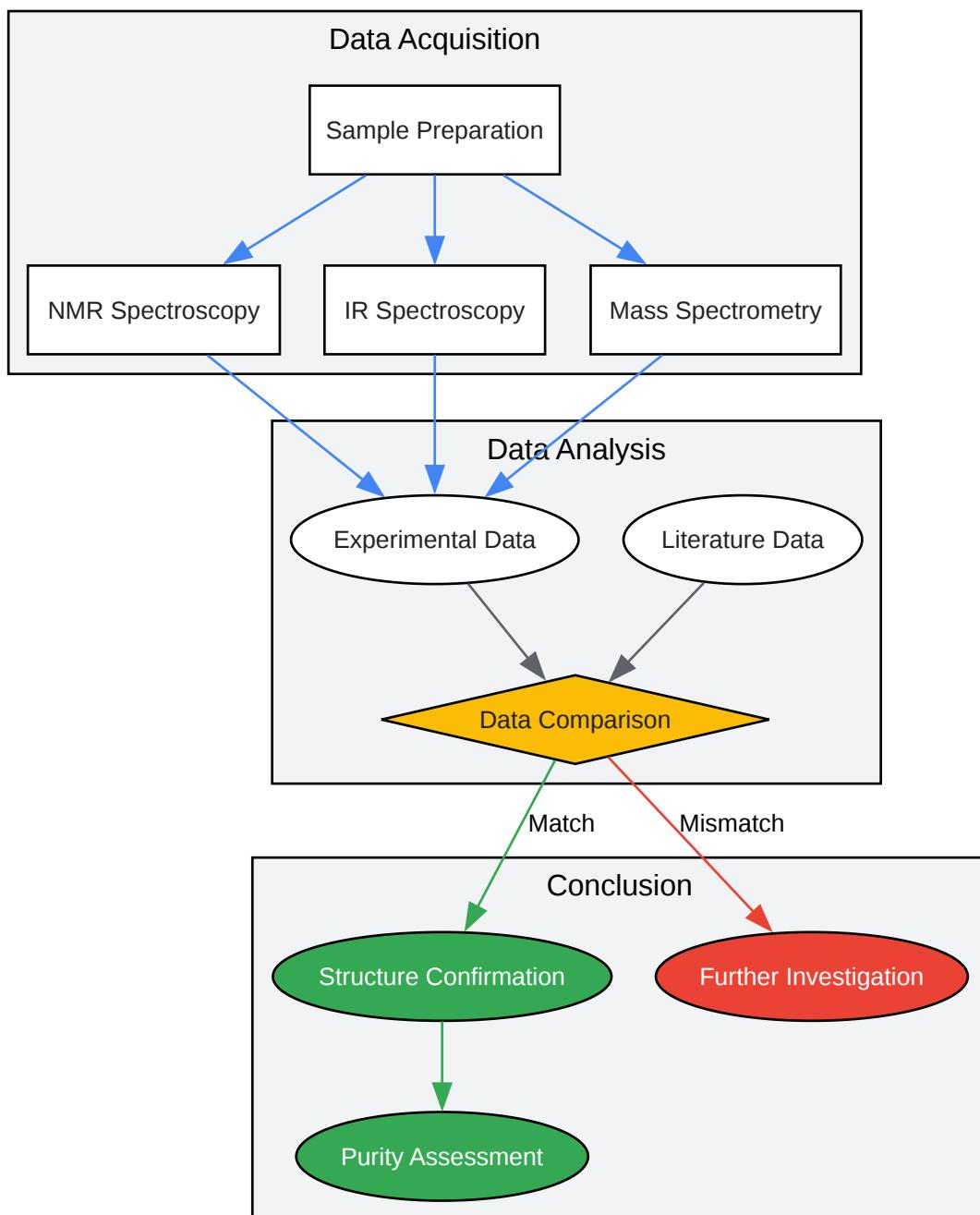
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzyl oxalate*

Cat. No.: *B1582983*

[Get Quote](#)


A Comparative Guide to the Spectral Data of Dibenzyl Oxalate

For Researchers, Scientists, and Drug Development Professionals: A Cross-Reference of **Dibenzyl Oxalate's** Spectral Signature with Literature Values

This guide provides a comprehensive comparison of experimental spectral data for **dibenzyl oxalate** against established literature values. By presenting quantitative data in clear, structured tables, alongside detailed experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of **dibenzyl oxalate** in a research and development setting.

Cross-Referencing Experimental Data with Literature Values: A Workflow

The process of validating experimental spectral data involves a systematic comparison with trusted literature values. This workflow ensures the identity and purity of the synthesized or acquired compound.

[Click to download full resolution via product page](#)

Workflow for spectral data validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **dibenzyl oxalate** is characterized by signals corresponding to the benzylic protons and the aromatic protons of the two benzyl groups.

Proton Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ -	5.29	5.30	Singlet	4H
Aromatic -H	7.30-7.45	7.32-7.42	Multiplet	10H

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon framework of the **dibenzyl oxalate** molecule. Key signals include those from the carbonyl carbons, the benzylic carbons, and the aromatic carbons.

Carbon Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)
C=O	157.5	157.6
Aromatic C (quaternary)	135.0	135.1
Aromatic CH	128.8	128.8
Aromatic CH	128.6	128.7
Aromatic CH	128.5	128.5
-CH ₂ -	68.4	68.5

Infrared (IR) Spectroscopy

The IR spectrum of **dibenzyl oxalate** displays characteristic absorption bands that confirm the presence of key functional groups.

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Literature Frequency (cm ⁻¹)	Intensity
C=O Stretch (ester)	1750, 1775	1752, 1778	Strong
C-O Stretch (ester)	1150	1155	Strong
Aromatic C=C Stretch	1600, 1495	1605, 1498	Medium
Aromatic C-H Stretch	3030	3033	Medium
Aliphatic C-H Stretch	2950	2955	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **dibenzyl oxalate** results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent, with prominent fragments arising from the cleavage of the ester and benzyl groups.[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
180	99.99	[C ₇ H ₅ O ₂] ⁺ (benzyloxycarbonyl cation)
107	13.70	[C ₇ H ₇ O] ⁺ (hydroxytropylium ion)
91	79.40	[C ₇ H ₇] ⁺ (tropylium ion)
179	34.00	[M - C ₇ H ₇ O] ⁺
181	14.50	Isotope peak of m/z 180

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **dibenzyl oxalate** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.6-0.7 mL) in a 5 mm NMR tube.

- **¹H NMR Spectroscopy:** ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **¹³C NMR Spectroscopy:** ¹³C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **dibenzyl oxalate** was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
- **Ionization:** Electron ionization (EI) was used with an electron energy of 70 eV.
- **Mass Analysis:** The mass spectrum was recorded using a quadrupole mass analyzer, scanning over a mass-to-charge (m/z) range of 50-500. The major fragment ions and their relative intensities were determined from the resulting spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzyl oxalate | C16H14O4 | CID 82058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-referencing dibenzyl oxalate spectral data with literature values]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582983#cross-referencing-dibenzyl-oxalate-spectral-data-with-literature-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com